molecular formula C13HF21N2O B1403697 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 261761-06-2

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No. B1403697
CAS RN: 261761-06-2
M. Wt: 600.13 g/mol
InChI Key: CHEDSJLGINMLBJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole include a molecular weight of 546.15 g/mol, a topological polar surface area of 34.9 Ų, and a complexity of 784 .

Scientific Research Applications

Synthetic Routes and Characterization

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is part of a broader category of trifluoromethyl substituted pyrazoles, which have been synthesized through improved and efficient methods starting from corresponding β-diketones. These compounds, including variants like 3,5-bis(trifluoromethyl)-1H-pyrazole, have been characterized using multinuclear NMR spectroscopy and their thermal properties assessed through differential scanning calorimetry, highlighting their relevance in material science and chemistry research for their unique properties and potential applications (Grünebaum et al., 2016).

Optical Properties and Ligand Affinity

Research on fluorinated bis(pyrazoles) has unveiled their synthesis, molecular structure, spectroscopic and dielectric properties, and hydrophobicity. This work contributes to the understanding of how fluorination affects these compounds' behavior, with implications for their use in designing new materials and in applications like sensing and detection in various media. The absorption and fluorescence emission properties of these molecules provide insights into their potential use in photonic devices and environmental monitoring (Pedrini et al., 2020).

Applications in Lithium-Ion Batteries

The novel methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), has been synthesized and characterized for high voltage application in lithium-ion batteries (LIBs). This research demonstrates the potential of such fluorinated pyrazoles as functional additives in LIB electrolytes, showcasing their role in enhancing cell cycling performance and electrochemical stability, which is critical for the development of high-performance energy storage systems (von Aspern et al., 2020).

Antimicrobial Applications

Studies on amino pyrazole derivatives, including those with trifluoromethyl groups, have explored their synthesis and evaluated their medicinal value, particularly their antifungal and antimicrobial activities. This research underscores the pharmaceutical potential of fluorinated pyrazoles, highlighting their capacity to serve as active ingredients in the development of new antimicrobial agents, which is crucial for addressing the rising challenge of antimicrobial resistance (Shah et al., 2018).

properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDSJLGINMLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF21N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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